N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 2,4-difluorophenyl acetamide moiety at the 3-position and a 4-methylphenyl substituent at the 7-position of the heterocyclic core. Thienopyrimidine derivatives are structurally analogous to purines, enabling interactions with biological targets such as kinases, enzymes, and receptors. The 4-oxothieno[3,2-d]pyrimidine scaffold is critical for binding affinity, with substituents modulating solubility, metabolic stability, and target specificity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-6-14(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUIKYYBAAHEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C19H17F2N3O2S
- Molecular Weight : 393.42 g/mol
Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of difluorophenyl and methylphenyl substituents enhances its biological profile.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially acting against bacterial and fungal strains through disruption of cellular processes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study conducted on MV4-11 leukemia cells demonstrated that this compound inhibited cell growth with an IC50 value of approximately 0.5 µM. The mechanism was linked to the downregulation of ERK1/2 signaling pathways, which are critical for cell survival and proliferation.
Case Study 2: Antimicrobial Properties
In vitro testing against Staphylococcus aureus indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of thieno[3,2-d]pyrimidine derivatives. The structural modifications have been aimed at improving potency and selectivity towards specific biological targets.
- Synthesis Optimization : Various synthetic routes have been explored to enhance yield and purity.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications at the 7-position significantly affect the anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on both the phenyl rings and the heterocyclic core. Key comparisons include:
Key Observations:
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to the 2,5-difluoro analog .
- Core Modifications: Sulfanyl-linked analogs () show antimicrobial activity, whereas sulfonamide derivatives () inhibit COX-2, highlighting the impact of functional groups on target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
